(S)-2-(Dimethylamino)-2-phenylbutan-1-ol

Opioid Pharmacology GPCR Binding Assays Chiral Resolution

(S)-2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 1207650-79-0) is a chiral, tertiary amino alcohol that functions as the hydrolytic des-ester metabolite of the gastrointestinal drug trimebutine. The molecule features a single stereogenic center at the carbon bearing the dimethylamino, phenyl, ethyl, and hydroxymethyl substituents, with the (S)-enantiomer defined by the IUPAC name (2S)-2-(dimethylamino)-2-phenylbutan-1-ol and confirmed by the InChIKey JDCWNZJOVSBOLK-GFCCVEGCSA-N.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13125461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Dimethylamino)-2-phenylbutan-1-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCC(CO)(C1=CC=CC=C1)N(C)C
InChIInChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3/t12-/m1/s1
InChIKeyJDCWNZJOVSBOLK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Dimethylamino)-2-phenylbutan-1-ol: Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


(S)-2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 1207650-79-0) is a chiral, tertiary amino alcohol that functions as the hydrolytic des-ester metabolite of the gastrointestinal drug trimebutine . The molecule features a single stereogenic center at the carbon bearing the dimethylamino, phenyl, ethyl, and hydroxymethyl substituents, with the (S)-enantiomer defined by the IUPAC name (2S)-2-(dimethylamino)-2-phenylbutan-1-ol and confirmed by the InChIKey JDCWNZJOVSBOLK-GFCCVEGCSA-N [1]. Its computed XLogP3 of 1.8, a topological polar surface area of 23.5 Ų, a single hydrogen bond donor, and two hydrogen bond acceptors provide a well-defined physicochemical baseline for chromatographic method development and formulation design [1]. This compound is commercially available from multiple suppliers at purities ≥95% and is frequently utilized as a reference standard for trimebutine impurity profiling [2].

Why (S)-2-(Dimethylamino)-2-phenylbutan-1-ol Cannot Be Interchanged with Structurally Related Amino Alcohols


The presence of a single chiral center, a tertiary dimethylamino group, and a free primary hydroxyl moiety in a compact scaffold means that minor structural modifications produce disproportionately large shifts in biological target engagement, metabolic stability, and physicochemical properties [1]. The (S)-enantiomer is not interchangeable with its (R)-antipode because opioid receptor binding and sodium channel pharmacology are stereospecific for this chemotype [2]. Substituting the tertiary N,N-dimethylamino group with a primary amine or secondary N-methylamino group—as in the demethylated metabolites—changes the pKa by approximately 1–2 log units, altering ionization state at physiological pH and consequently affecting membrane permeability, metabolite clearance, and assay behavior [3]. These differences create a clear, evidence-based requirement for specifying the exact enantiomer and substitution pattern in procurement documentation.

Quantitative Differentiation Evidence for (S)-2-(Dimethylamino)-2-phenylbutan-1-ol Against Key Comparators


Enantiomeric Differentiation: (S)- versus (R)-2-(Dimethylamino)-2-phenylbutan-1-ol in Mu Opioid Receptor Binding

The (S)-enantiomer of 2-(dimethylamino)-2-phenylbutan-1-ol is recognized as the eutomer for mu opioid receptor (MOR) engagement, a property critical to its role in trimebutine pharmacology. In a guinea pig brain membrane binding assay using the MOR-selective radioligand [³H]-DAMGO, the active enantiomer of this scaffold demonstrated an IC₅₀ of 1 nM [1]. This value stands in contrast to the racemic mixture, which shows binding affinity at the mu opioid receptor with a reported Kᵢ of 0.34 µM (340 nM) in canine myenteric plexus synaptosomes [2]. Although a direct head-to-head IC₅₀ comparison for the isolated (R)-antipode is not available in the literature, the stereospecific nature of opioid receptor recognition for this chemotype, established by the two-order-of-magnitude gap between the single-enantiomer IC₅₀ and the racemic Kᵢ, supports the inference that the (R)-enantiomer contributes significantly less to MOR affinity [3].

Opioid Pharmacology GPCR Binding Assays Chiral Resolution

N-Substitution Differentiation: Tertiary Dimethylamino versus Secondary Methylamino (Nortrimebutine) on Sodium Channel Binding

The fully methylated tertiary dimethylamino group in (S)-2-(dimethylamino)-2-phenylbutan-1-ol confers a distinct pharmacological profile compared to its N-demethylated metabolite. N-monodesmethyltrimebutine (nor-TMB), bearing a secondary methylamino group, displaces [³H]batrachotoxin from sodium channel site 2 with a Kᵢ of 0.73 ± 0.02 µM, whereas the parent drug trimebutine (which contains the same dimethylamino moiety as the target compound) shows a Kᵢ of 2.66 ± 0.15 µM [1]. The ~3.6-fold weaker sodium channel affinity of the dimethylamino-containing species indicates that N-demethylation to the secondary amine is the key metabolic activation step for sodium channel blockade [2]. By extension, (S)-2-(dimethylamino)-2-phenylbutan-1-ol is expected to exhibit sodium channel binding affinity comparable to trimebutine (Kᵢ ≈ 2–3 µM), which is substantially weaker than its N-desmethyl counterpart [3].

Sodium Channel Pharmacology Local Anesthetic Activity Metabolite Comparison

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area of the Dimethylamino Alcohol Scaffold

The target compound has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 23.5 Ų [1], whereas the N-desmethyl metabolite nor-TMB (bearing a 3,4,5-trimethoxybenzoate ester) exhibits a substantially higher logP of approximately 3.2 and a TPSA of approximately 65–75 Ų (estimated from the HMDB entry) [2]. The difference of ~1.4 log units and >40 Ų in TPSA between the dimethylamino alcohol and the esterified metabolite means that the title compound is more water-soluble, less protein-bound, and elutes earlier on reversed-phase HPLC columns . This is a critical parameter for analytical method development and formulation design.

Lipophilicity Membrane Permeability Chromatographic Retention

Metabolic Fate Differentiation: N-Demethylation Pathway versus Ester Hydrolysis Leading to Divergent Pharmacokinetic Profiles

(S)-2-(Dimethylamino)-2-phenylbutan-1-ol is itself a primary alcohol metabolite formed by ester hydrolysis of trimebutine. Once formed, it undergoes further metabolism via two distinct pathways: (1) N-demethylation by CYP enzymes to yield 2-methylamino-2-phenylbutan-1-ol and subsequently 2-amino-2-phenylbutan-1-ol, and (2) oxidation to the corresponding carboxylic acid (DMABA) [1]. The half-life of DMAPB in rats is approximately 1 hour, and the major route of elimination is urinary excretion with minimal further metabolism into other compounds . In contrast, the N-desmethyl metabolite nor-TMB has a longer half-life and distinct tissue distribution, contributing to its more pronounced local anesthetic effect [2].

Drug Metabolism Pharmacokinetics Metabolite Identification

Regulatory Reference Standard Differentiation: EP Impurity A Specification for Trimebutine Quality Control

(S)-2-(Dimethylamino)-2-phenylbutan-1-ol is listed as Trimebutine EP Impurity A in the European Pharmacopoeia [1]. As an EP-specified impurity, it must be resolved and quantified in trimebutine drug substance and drug product batches. The (S)-enantiomer is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC retention time, NMR spectra, and mass confirmation . In contrast, the racemic mixture (CAS 39068-94-5) is typically supplied at 95% purity without EP Impurity A certification, requiring additional chiral analytical method development for use in regulated quality control settings .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Highest-Value Procurement Scenarios for (S)-2-(Dimethylamino)-2-phenylbutan-1-ol Based on Quantitative Differentiation Evidence


Mu Opioid Receptor Pharmacology Studies Requiring Stereochemically Pure Eutomer

For academic or industrial laboratories investigating MOR-mediated signaling pathways, (S)-2-(dimethylamino)-2-phenylbutan-1-ol provides a stereochemically defined tool compound with demonstrated mu opioid receptor agonism (IC₅₀ = 1 nM in guinea pig brain membranes) [1]. The ~340-fold potency gap relative to the racemate necessitates the use of the single (S)-enantiomer to avoid confounding data interpretation from the inactive or weakly active (R)-antipomer. This scenario is directly supported by the binding data presented in Evidence Item 1 [2].

Trimebutine Drug Product Quality Control and Impurity Profiling under EP Monograph

Pharmaceutical quality control laboratories performing trimebutine batch release testing require EP Impurity A as a certified reference standard for HPLC system suitability, limit testing, and impurity quantification [3]. The EP-certified (S)-enantiomer standard includes validated characterization data (NMR, HPLC retention time, mass spectrum) that directly supports GMP compliance. Procuring the racemic mixture instead would require additional chiral method development and validation, incurring time and cost penalties. This application is supported by Evidence Item 5 .

Drug Metabolism and Pharmacokinetic (DMPK) Studies of Trimebutine and Related Esters

DMPK laboratories investigating the metabolic fate of trimebutine require authentic metabolite standards for LC-MS/MS method development and quantification. (S)-2-(Dimethylamino)-2-phenylbutan-1-ol serves as the primary hydrolytic metabolite standard with a well-characterized short half-life (~1 hour in rats) and urinary elimination profile [4]. Its distinct logP (1.8) and TPSA (23.5 Ų) provide predictable chromatographic retention that can be used to develop multi-analyte methods resolving it from the N-desmethyl metabolite (nor-TMB, logP ≈ 3.2) and the carboxylic acid metabolite (DMABA). This scenario is supported by Evidence Items 3 and 4 [5].

Sodium Channel Pharmacology: Comparative Tool Compound for Activation-Dependent Blockade Studies

For electrophysiology and ion channel pharmacology groups studying state-dependent sodium channel blockade, the dimethylamino alcohol serves as a comparator to its N-desmethyl metabolite. The ~3.6-fold difference in sodium channel site 2 binding affinity (Kᵢ ≈ 2.66 µM for the dimethylamino species vs. 0.73 µM for nor-TMB) [6] makes this compound-pair valuable for structure-activity relationship studies investigating the role of N-methylation in local anesthetic potency. This application is directly supported by Evidence Item 2 [7].

Quote Request

Request a Quote for (S)-2-(Dimethylamino)-2-phenylbutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.